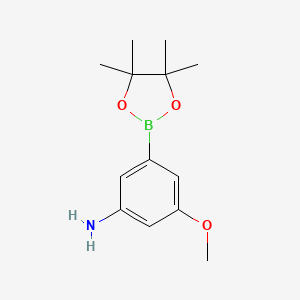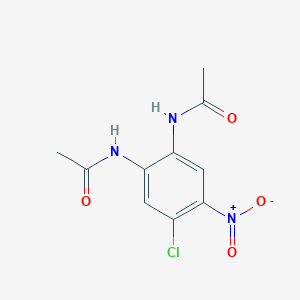
5-(Bromomethyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(Bromomethyl)-1,2,4-oxadiazole: is a heterocyclic organic compound that features a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms The bromomethyl group attached to the oxadiazole ring makes this compound particularly interesting for various chemical reactions and applications
Mecanismo De Acción
Target of Action
Bromomethyl compounds have been reported to interact with dna . They can crosslink and intercalate with DNA, which suggests that DNA could be a potential target for 5-(Bromomethyl)-1,2,4-oxadiazole .
Mode of Action
Bromomethyl compounds, in general, have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that this compound might interact with DNA in a similar manner, leading to changes in DNA structure and function .
Result of Action
Bromomethyl compounds have been shown to cause dna crosslinking and intercalation . These interactions can disrupt normal DNA function, potentially leading to cell death or altered cell behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with a bromomethylating agent under controlled conditions. For instance, the reaction of a hydrazide with paraformaldehyde and hydrobromic acid in acetic acid can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Bromomethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Cycloaddition: Reactions may involve dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromomethyl position.
Oxidation: Products may include oxadiazole N-oxides.
Cycloaddition: Products are typically larger heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Bromomethyl)-1,2,4-oxadiazole is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity .
Comparación Con Compuestos Similares
5-Methyl-1,2,4-oxadiazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-1,2,4-oxadiazole: Similar in reactivity but may have different biological activities due to the presence of chlorine instead of bromine.
5-(Bromomethyl)-1,3,4-oxadiazole: Different ring structure, which can lead to different chemical and biological properties.
Uniqueness: 5-(Bromomethyl)-1,2,4-oxadiazole stands out due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromomethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
5-(bromomethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-1-3-5-2-6-7-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYXGPOUYWXYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541633-15-1 | |
| Record name | 5-(bromomethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)






![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)


![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)

